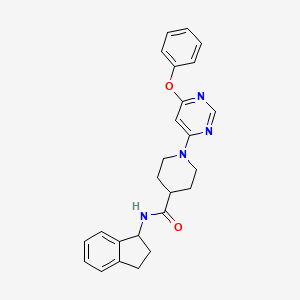

N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Beschreibung

N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 2,3-dihydro-1H-inden-1-yl group and a 6-phenoxypyrimidin-4-yl moiety. The indene moiety introduces a chiral center, reducing conformational flexibility compared to analogs with more flexible substituents (e.g., trifluoromethylbenzene in ML380) . This structural rigidity may enhance binding specificity to target receptors, such as Gαq/11-coupled muscarinic acetylcholine receptors (mAChRs), which are implicated in neurological and metabolic disorders.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c30-25(28-22-11-10-18-6-4-5-9-21(18)22)19-12-14-29(15-13-19)23-16-24(27-17-26-23)31-20-7-2-1-3-8-20/h1-9,16-17,19,22H,10-15H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFMYUMERMQZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS No. 1251601-44-1) is a synthetic compound with diverse biological activities, primarily investigated for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O2, with a molecular weight of 414.509 g/mol. It exhibits a complex structure that includes a piperidine ring, which is significant for its biological interactions.

This compound functions through multiple mechanisms:

- CCR5 Antagonism : Similar to other piperidine derivatives, this compound may act as an antagonist at the CCR5 receptor, which is critical in HIV entry into host cells. Studies have shown that modifications to piperidine structures can enhance their potency against HIV by improving metabolic stability and binding affinity .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases such as VEGFR and ERK. These kinases are involved in cancer cell proliferation and survival pathways. The multitarget potential of the compound could make it suitable for cancer therapy .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammatory responses .

Antiviral Activity

Research indicates that compounds similar to this compound have demonstrated significant antiviral activity against HIV. For instance, related piperidine derivatives have shown IC50 values in the nanomolar range against HIV replication .

Anticancer Potential

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines. For example, a derivative exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating moderate cytotoxicity .

Study on HIV Inhibition

A study focused on the synthesis of CCR5 antagonists highlighted the potential of piperidine derivatives in inhibiting HIV entry into cells. The findings suggested that structural modifications could lead to increased efficacy and reduced toxicity .

Evaluation Against Cancer Cell Lines

Another investigation into similar compounds revealed their ability to induce apoptosis in cancer cell lines with hyperactive kinase pathways. The study demonstrated that certain derivatives could significantly reduce cell viability, suggesting a promising avenue for further research in oncology .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H26N4O2 |

| Molecular Weight | 414.509 g/mol |

| CAS Number | 1251601-44-1 |

| Purity | ~95% |

| Antiviral Activity (IC50) | Nanomolar range |

| Anticancer Activity (IC50) | 11.3 μM (HepG2 cells) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound appears to disrupt microtubule dynamics, similar to known tubulin inhibitors. This action can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study Example :

A study evaluated the effects of this compound on K562 leukemia cell lines, revealing significant antiproliferative activity at concentrations as low as 0.1 µM. The results indicated that the compound could effectively induce apoptosis by activating caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.1 |

| MCF-7 | 15.0 |

Inhibition of Tubulin Polymerization

Research has shown that N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can act as a tubulin polymerization inhibitor.

Data Summary :

In vitro assays demonstrated that the compound binds to the colchicine site on tubulin, leading to disrupted microtubule formation and subsequent cell death.

Reactive Oxygen Species Generation

The compound has been studied for its ability to induce reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects.

| Treatment | ROS Levels (Relative Units) |

|---|---|

| Control | 1.0 |

| Compound | 2.5 |

Potential Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may also possess anti-inflammatory properties by modulating cytokine production.

Study Findings :

In macrophage cell lines, treatment with the compound resulted in reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Compound Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1000 | 300 |

| IL-6 | 800 | 250 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several piperidine carboxamide derivatives, as outlined below:

Functional and Pharmacological Comparisons

- Rigidity vs. In contrast, ML380’s trifluoromethylbenzene group allows multiple conformations, increasing off-target interactions.

- Cooperativity with ACh: VU0488129 and the target compound likely share a mechanism of action involving positive cooperativity with ACh, as seen in IP1 accumulation assays. However, VU0488129’s indazole sulfonyl group may introduce steric hindrance, whereas the phenoxypyrimidinyl group in the target compound could enhance π-π interactions with receptor aromatic residues .

- Metabolic Stability : Deuterated analogs like VU6007438 demonstrate improved pharmacokinetic profiles, suggesting that modifying the ethyl group in the target compound (e.g., deuteration) may further optimize its half-life .

Hypothesized Advantages of the Target Compound

- The 6-phenoxypyrimidin-4-yl group may confer superior receptor binding kinetics compared to thieno-pyrimidinone or indazole sulfonyl groups in analogs .

- The absence of a sulfonyl group (unlike VU0488129) could reduce off-target interactions with sulfonamide-sensitive enzymes or transporters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.